

addressing limitations of Alicapistat in clinical trials

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Alicapistat Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers working with **Alicapistat** (ABT-957), a selective inhibitor of calpain 1 and 2. The primary focus is to address the key limitation observed during its clinical development for Alzheimer's disease: insufficient central nervous system (CNS) penetration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Alicapistat?

A1: **Alicapistat** is an orally active, selective inhibitor of the calcium-dependent cysteine proteases, calpain 1 and calpain 2.[1][2] In the context of Alzheimer's disease, overactivation of calpain is linked to neurodegenerative processes, including the cleavage of p35 to p25, which in turn activates Cdk5, a kinase implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles.[3] Calpain is also involved in synaptic dysfunction and excitotoxicity.[3]

Q2: Why were the clinical trials for **Alicapistat** in Alzheimer's disease discontinued?

A2: The Phase I clinical trials for **Alicapistat** were terminated primarily due to insufficient target engagement within the central nervous system.[3] While the drug was generally well-tolerated,



the concentrations achieved in the CNS were too low to exert a therapeutic effect.[4]

Q3: What is the significance of the R,S and R,R diastereomers of **Alicapistat**?

A3: Pharmacokinetic studies revealed that the exposure of the **Alicapistat** R,S diastereomer was approximately two-fold greater than that of the R,R diastereomer in both healthy subjects and patients with Alzheimer's disease.[1][4] This highlights the importance of stereochemistry in the drug's absorption and metabolism.

Q4: Was a biomarker for calpain activity used in the clinical trials?

A4: A Phase 1 study was designed to measure the cerebrospinal fluid (CSF) levels of spectrin breakdown product-145 (SBDP-145), a biomarker of calpain activity. However, this trial was terminated prematurely after enrolling only a small number of participants.[3]

Troubleshooting Guide: Addressing Poor CNS Penetration

A primary challenge in preclinical studies involving **Alicapistat** is overcoming its limited ability to cross the blood-brain barrier (BBB). This guide offers troubleshooting strategies for researchers encountering this issue.



Troubleshooting & Optimization

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| Problem | Potential Cause | Recommended Action |
|---|--|---|
| Low brain-to-plasma concentration ratio of Alicapistat in animal models. | Physicochemical properties of Alicapistat hindering passive diffusion across the BBB. | 1. Verify Formulation: Ensure complete solubilization of Alicapistat in the vehicle for administration. 2. Coadministration with a P-gp inhibitor: To test if Alicapistat is a substrate for efflux pumps like P-glycoprotein, coadminister it with a known P-gp inhibitor and measure brain concentrations. 3. Structural Modification: For medicinal chemists, consider structural modifications to improve lipophilicity or reduce hydrogenes bond donors, which may enhance BBB penetration.[5] |
| In vitro calpain inhibition is observed, but no effect on CNS-related biomarkers in vivo. | Alicapistat concentration at the target site (brain) is below its IC50 for calpain inhibition. | 1. Increase Dose: Carefully escalate the dose in animal models while monitoring for systemic toxicity. 2. Alternative Route of Administration: Consider direct CNS administration (e.g., intracerebroventricular injection) in preclinical models to bypass the BBB and confirm target engagement in the brain. 3. Use of a More Sensitive Biomarker: Explore alternative or more sensitive biomarkers of calpain activity in the CNS. |



1. Optimize LC-MS/MS Method: Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) with Difficulty in accurately a low limit of quantification (LLOQ) suitable for detecting measuring low Alicapistat Limitations of the analytical concentrations in brain tissue method. picomolar to nanomolar or CSF. concentrations, 2. Brain Tissue Homogenization: Optimize the brain tissue homogenization protocol to ensure efficient extraction of the compound.

Data Presentation: Summary of Clinical Trial Findings

The following tables summarize the key pharmacokinetic and pharmacodynamic data from the Phase I clinical trials of **Alicapistat**, illustrating the discrepancy between plasma and CNS exposure.

Table 1: Alicapistat Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |
|---|--------------|-----------|
| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | [1][4] |
| Plasma Half-life (t1/2) | 7 - 12 hours | [1][4] |
| Dose Proportionality | 50 - 1000 mg | [1][4] |

Table 2: Alicapistat CNS Exposure and Pharmacodynamic Effect



| Dose | CSF Concentration | Pharmacodynamic Outcome (REM Sleep) | Reference |
|---------------------------------|-------------------|---|-----------|
| 400 mg or 800 mg twice daily | 9 - 21 nM | No effect on REM sleep parameters | [1][6] |

Note: The measured CSF concentrations of **Alicapistat** (9-21 nM) did not reach the IC50 for calpain inhibition in biochemical assays.[6]

Experimental Protocols In Vitro Fluorometric Assay for Calpain Activity Inhibition by Alicapistat

This protocol outlines a method to determine the in vitro inhibitory activity of **Alicapistat** against purified human calpain 1 using a fluorogenic substrate.

Materials:

- Purified human Calpain 1
- Calpain Reaction Buffer (e.g., containing sodium acetate, EDTA, and DTT)
- Fluorogenic Calpain Substrate (e.g., Ac-LLY-AFC)
- Alicapistat (dissolved in DMSO)
- Positive Control Inhibitor (e.g., Calpain Inhibitor Z-LLY-FMK)
- 96-well black microplate
- Fluorescence microplate reader (Excitation/Emission ~400/505 nm)

Procedure:

Reagent Preparation:

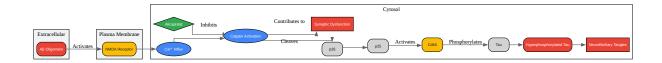


- Prepare all reagents as per the manufacturer's instructions.
- Warm the Calpain Reaction Buffer to room temperature before use.
- Enzyme Preparation:
 - Dilute the purified Calpain 1 to the desired concentration in pre-warmed reaction buffer.
- Inhibitor Preparation:
 - Prepare a serial dilution of Alicapistat in the reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Assay Plate Setup:
 - Blank wells: Add reaction buffer only.
 - Enzyme Control wells: Add the diluted Calpain 1 solution and reaction buffer (with DMSO at the same concentration as the inhibitor wells).
 - Inhibitor wells: Add the diluted Calpain 1 solution and the corresponding Alicapistat dilutions.
 - Positive Control wells: Add the diluted Calpain 1 solution and a known Calpain inhibitor.
- Reaction Initiation and Measurement:
 - Add the fluorogenic Calpain substrate to all wells to initiate the reaction.
 - Immediately place the plate in a fluorescence microplate reader.
 - Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm in a kinetic mode for 30-60 minutes.[7]
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.



- Determine the percent inhibition for each Alicapistat concentration relative to the enzyme control.
- Plot the percent inhibition against the logarithm of the Alicapistat concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Mandatory Visualizations Calpain Signaling Pathway in Alzheimer's Disease

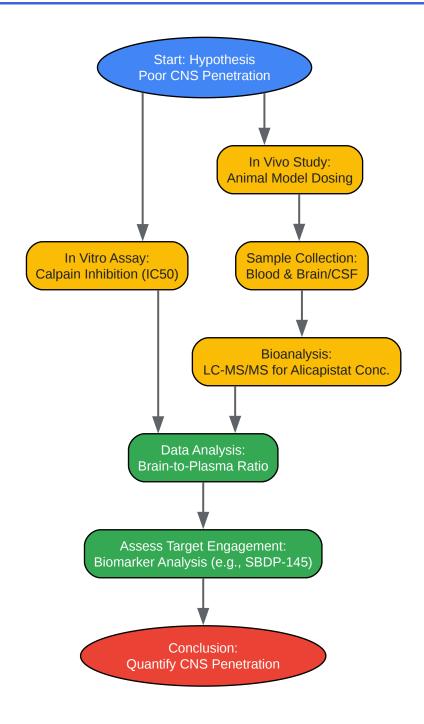


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Caption: Calpain signaling cascade in Alzheimer's disease and the inhibitory action of **Alicapistat**.

Experimental Workflow: Assessing CNS Penetration of Alicapistat





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Caption: Workflow for evaluating the CNS penetration and target engagement of Alicapistat.

Logical Relationship: Troubleshooting Low CNS Efficacy





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Caption: Decision tree for troubleshooting the lack of in vivo CNS efficacy of Alicapistat.

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